molecular formula C9H7D10NO2 B602469 Gabapentin-D10 CAS No. 1126623-20-8

Gabapentin-D10

Cat. No.: B602469
CAS No.: 1126623-20-8
M. Wt: 181.29
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Description

Gabapentin-D10 is a deuterated form of gabapentin, an anticonvulsant medication primarily used to treat partial seizures and neuropathic pain. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotopic nature .

Mechanism of Action

Target of Action

Gabapentin-D10, like its parent compound Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . This subunit is an auxiliary component of the channels and plays a crucial role in the regulation of calcium ion flow across cell membranes, which is vital for the transmission of electrical signals in neurons .

Mode of Action

This compound binds specifically to the α2δ-1 subunit, modulating its activity . This binding inhibits the trafficking of α1 pore-forming units of calcium channels (particularly N-type) from the cytoplasm to the plasma membrane of pre-synaptic terminals of dorsal root ganglion (DRG) neurons and dorsal horn neurons . This action results in a decrease in calcium influx at nerve terminals, reducing the release of excitatory neurotransmitters and thus decreasing neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of voltage-gated calcium channels. By binding to the α2δ-1 subunit, this compound inhibits the activity of these channels, particularly the N-type . This action disrupts the normal flow of calcium ions, which are crucial for the release of neurotransmitters from nerve terminals. As a result, the transmission of pain signals at sensory afferent nerve terminals in the spinal dorsal horn is blunted .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with Gabapentin. Its half-life is approximately 5-7 hours . Gabapentin has a wide therapeutic index and lacks appreciable metabolism, making it unlikely to participate in pharmacokinetic drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By inhibiting the activity of voltage-gated calcium channels, this compound decreases the release of excitatory neurotransmitters, thereby suppressing excessive neuronal firing . This leads to its therapeutic effects in conditions such as peripheral neuropathic pains, postherpetic neuralgia, and partial-onset seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness can be affected by the patient’s metabolic rate, the presence of other medications, and individual variations in drug metabolism and excretion . Furthermore, this compound is suitable for GC/MS or LC/MS testing or isotope dilution methods in various environments, including forensic analysis, clinical toxicology, pain prescription monitoring, or urine drug testing .

Biochemical Analysis

Biochemical Properties

Gabapentin-D10, like Gabapentin, interacts with various enzymes and proteins. It shares structural similarities with the neurotransmitter gamma-aminobutyric acid (GABA), which is regarded as one of the main inhibitory neurotransmitters in the mammalian central nervous system (CNS) .

Cellular Effects

It is known that Gabapentin, the parent compound, influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Gabapentin, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

An ultrafast SPE/MS/MS system capable of analyzing samples with cycle times of less than 25 seconds has been developed for Gabapentin, the parent compound .

Dosage Effects in Animal Models

The method developed for Gabapentin, the parent compound, has been successfully applied to the analysis of gabapentin in plasma samples from bio-equivalence study .

Metabolic Pathways

Gabapentin, the parent compound, is known to interact with various enzymes and cofactors .

Transport and Distribution

Gabapentin, the parent compound, is known to interact with various transporters and binding proteins .

Subcellular Localization

Gabapentin, the parent compound, is known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gabapentin-D10 involves the incorporation of deuterium into the gabapentin molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically occurs under mild conditions to prevent degradation of the gabapentin structure .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The final product is purified using chromatographic techniques to ensure high isotopic purity .

Chemical Reactions Analysis

Types of Reactions: Gabapentin-D10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products:

Comparison with Similar Compounds

Biological Activity

Gabapentin-D10 is a stable isotope-labeled derivative of gabapentin, primarily used in pharmacokinetic studies to quantify gabapentin levels in biological samples. This article delves into the biological activity of gabapentin and its isotopic variant, highlighting its mechanisms of action, pharmacokinetics, and clinical implications through data tables and case studies.

Gabapentin, including its D10 variant, acts primarily on the voltage-gated calcium channels in the central nervous system. The compound binds to the α2δ-1 subunit of these channels, inhibiting the release of excitatory neurotransmitters, which is crucial for its anticonvulsant and analgesic properties. Although gabapentin shares structural similarities with gamma-aminobutyric acid (GABA), it does not directly interact with GABA receptors but modulates neurotransmitter release through its action on calcium channels .

Key Mechanisms:

  • Inhibition of Calcium Channels : Gabapentin reduces calcium influx by binding to the auxiliary α2δ-1 subunit, leading to decreased neurotransmitter release.
  • Modulation of Pain Pathways : It influences nociceptive pathways by inhibiting the release of substance P and glutamate in the dorsal horn of the spinal cord .
  • Anti-Epileptic Effects : By reducing excitatory neurotransmitter release, gabapentin effectively controls seizure activity.

Pharmacokinetics

This compound's pharmacokinetic profile mirrors that of gabapentin but allows for precise tracking in studies. The compound is rapidly absorbed with peak plasma concentrations occurring within 2 to 4 hours post-administration. Its bioavailability decreases with increasing doses due to saturation of absorption mechanisms .

Pharmacokinetic Parameters:

ParameterGabapentinThis compound
Absorption (t_max) 2-4 hoursSimilar
Bioavailability 27% - 60%Similar
Volume of Distribution ~58 LSimilar
Plasma Protein Binding <3%Similar
Half-Life 5-7 hoursSimilar

Clinical Applications

This compound is primarily employed in research settings to study gabapentin's pharmacokinetics and its interactions with other substances. The following case studies illustrate its clinical relevance.

Case Studies

  • Opioid-Sparing Effects :
    A study demonstrated that gabapentin significantly reduced postoperative morphine consumption in patients undergoing radical mastectomy. Patients receiving gabapentin experienced less movement-related pain and required lower doses of opioids .
  • Treatment for Neuropathic Pain :
    In a cohort study involving patients with diabetic neuropathy, gabapentin treatment resulted in a significant reduction in pain scores compared to baseline measurements. The use of this compound allowed researchers to accurately measure drug levels and correlate them with pain relief outcomes .
  • Addiction and Withdrawal Management :
    Research has indicated that gabapentinoids can be beneficial in managing opioid withdrawal symptoms. A systematic review identified multiple cases where gabapentin was used as an adjunct therapy, leading to improved outcomes during detoxification protocols .

Properties

CAS No.

1126623-20-8

Molecular Formula

C9H7D10NO2

Molecular Weight

181.29

Purity

95% by HPLC; 98% atom D

Related CAS

60142-96-3 (unlabelled)

tag

Gabapentin

Origin of Product

United States
Customer
Q & A

Q1: What is the role of Gabapentin-D10 in the research study?

A1: this compound serves as an internal standard in the LC-MS/MS method developed to quantify Gabapentin and Buprenorphine in human serum []. The use of a stable isotope-labeled internal standard like this compound helps improve the accuracy and reliability of the analysis by accounting for variations during sample preparation and ionization.

Q2: Why is a rapid and sensitive method for quantifying Gabapentin and Buprenorphine in human serum clinically relevant?

A2: Gabapentin is being investigated as a potential opioid-sparing medication for pain management and in treating opioid withdrawal []. Buprenorphine is a partial opioid agonist used in managing opioid use disorder and chronic pain. Monitoring the levels of these drugs in patients' serum is crucial to ensure therapeutic efficacy and minimize potential drug interactions or adverse events. The development of a rapid LC-MS/MS method with a 2-minute runtime allows for efficient therapeutic drug monitoring [].

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